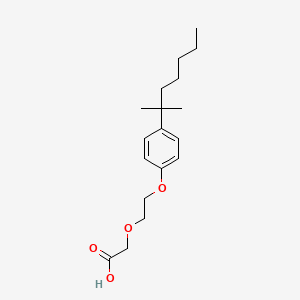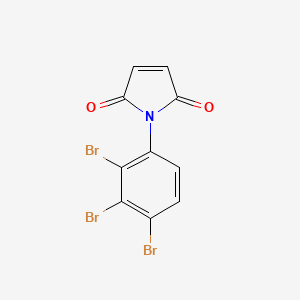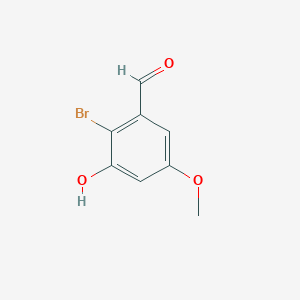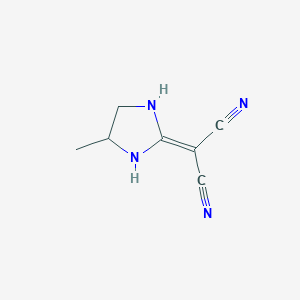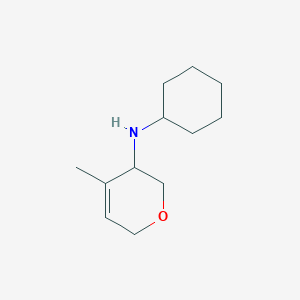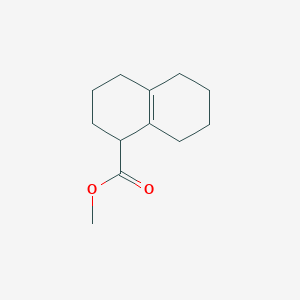![molecular formula C14H18BNO4 B14331694 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid CAS No. 105776-72-5](/img/structure/B14331694.png)
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and a diethylboranyl-oxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid typically involves the following steps:
Formation of the imine: This step involves the reaction of an aldehyde with an amine to form an imine. The reaction is usually carried out in the presence of a dehydrating agent to drive the reaction to completion.
Introduction of the diethylboranyl-oxy group: This step involves the reaction of the imine with a diethylborane reagent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the borane.
Formation of the benzoic acid: This step involves the oxidation of the benzyl group to form the benzoic acid. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The diethylboranyl-oxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used to substitute the diethylboranyl-oxy group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid involves its interaction with various molecular targets. The diethylboranyl-oxy group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid.
Diethylborane: A boron-containing compound used in organic synthesis.
Imines: Compounds containing a carbon-nitrogen double bond.
Uniqueness
2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid is unique due to the presence of both a diethylboranyl-oxy group and a benzoic acid moiety in the same molecule. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
105776-72-5 |
|---|---|
Molekularformel |
C14H18BNO4 |
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
2-[(2-diethylboranyloxy-2-oxoethyl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C14H18BNO4/c1-3-15(4-2)20-13(17)10-16-9-11-7-5-6-8-12(11)14(18)19/h5-9H,3-4,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
RQCJSTXUSQMJPN-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)OC(=O)CN=CC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



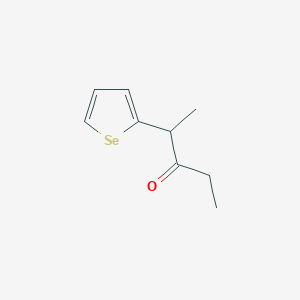
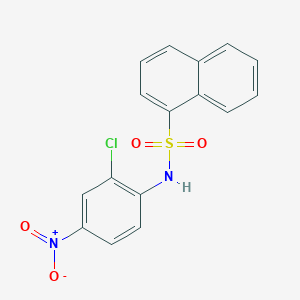

![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

